molecular formula C9H8ClNO3S B14199515 1,2-Thiazetidine, 2-(4-chlorobenzoyl)-, 1,1-dioxide CAS No. 856868-95-6

1,2-Thiazetidine, 2-(4-chlorobenzoyl)-, 1,1-dioxide

Cat. No.: B14199515
CAS No.: 856868-95-6
M. Wt: 245.68 g/mol
InChI Key: XPYMVRYGSKMDLR-UHFFFAOYSA-N
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Description

1,2-Thiazetidine, 2-(4-chlorobenzoyl)-, 1,1-dioxide is a chemical compound with the molecular formula C9H8ClNO3S and a molecular weight of 245.6827 . This compound is characterized by the presence of a thiazetidine ring, a chlorobenzoyl group, and a dioxide functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Thiazetidine, 2-(4-chlorobenzoyl)-, 1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with a thiazetidine precursor in the presence of a base, followed by oxidation to introduce the dioxide functional group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Thiazetidine, 2-(4-chlorobenzoyl)-, 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazetidine derivatives with different functional groups .

Scientific Research Applications

1,2-Thiazetidine, 2-(4-chlorobenzoyl)-, 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Thiazetidine, 2-(4-chlorobenzoyl)-, 1,1-dioxide involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Thiazetidine, 2-(4-chlorobenzoyl)-, 1,1-dioxide is unique due to the combination of its thiazetidine ring, chlorobenzoyl group, and dioxide functional group. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable for various research applications .

Properties

CAS No.

856868-95-6

Molecular Formula

C9H8ClNO3S

Molecular Weight

245.68 g/mol

IUPAC Name

(4-chlorophenyl)-(1,1-dioxothiazetidin-2-yl)methanone

InChI

InChI=1S/C9H8ClNO3S/c10-8-3-1-7(2-4-8)9(12)11-5-6-15(11,13)14/h1-4H,5-6H2

InChI Key

XPYMVRYGSKMDLR-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)N1C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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